1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological and chemical properties
Preparation Methods
The synthesis of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic substitution reactions.
Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to obtain the desired compound.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
1-Acetyl-3-azetidinecarboxamide: Lacks the fluorophenyl group, leading to different chemical and biological properties.
N-(4-Fluorophenyl)-2-oxoazetidine-3-carboxamide: Similar structure but without the acetyl group, affecting its reactivity and applications.
The presence of the 4-fluorophenyl group and the acetyl group in this compound makes it unique, providing specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9(20)18-6-10(7-18)14(21)17-13-8-19(15(13)22)12-4-2-11(16)3-5-12/h2-5,10,13H,6-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCZMHLELAHPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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